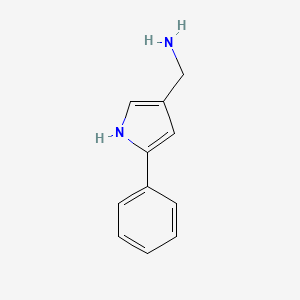
4,4'-Bipyridinium,1-(5-carboxypentyl)-1'-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bipyridinium,1-(5-carboxypentyl)-1’-methyl- is a derivative of bipyridinium compounds, which are known for their redox properties and applications in various fields such as chemistry, biology, and materials science. This compound features a bipyridinium core with a carboxypentyl and a methyl group attached, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of 4,4’-Bipyridinium,1-(5-carboxypentyl)-1’-methyl- typically involves the Menschutkin reaction, where 4,4’-bipyridine reacts with appropriate alkyl halides in the presence of a solvent like acetonitrile . The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4,4’-Bipyridinium,1-(5-carboxypentyl)-1’-methyl- undergoes various chemical reactions, including:
Oxidation and Reduction: The bipyridinium core can participate in redox reactions, making it useful in electrochemical applications.
Substitution Reactions: The carboxypentyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products: The major products depend on the specific reactions but can include various substituted bipyridinium derivatives and reduced forms of the compound.
Scientific Research Applications
4,4’-Bipyridinium,1-(5-carboxypentyl)-1’-methyl- has several scientific research applications:
Chemistry: Used as a redox mediator in electrochemical studies and as a building block for more complex molecules.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of materials with specific redox properties, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 4,4’-Bipyridinium,1-(5-carboxypentyl)-1’-methyl- involves its redox properties. The bipyridinium core can undergo reversible oxidation and reduction, making it an effective electron transfer agent. In biological systems, it can interact with DNA and other biomolecules, facilitating gene delivery and other applications .
Comparison with Similar Compounds
Similar compounds to 4,4’-Bipyridinium,1-(5-carboxypentyl)-1’-methyl- include other bipyridinium derivatives such as:
- 1-Ethyl-1’-(5-carboxypentyl)-4,4’-bipyridinium
- 1-[1,3,5,7-Tetramethyl-4,4-difluoro-3a-azonia-4a-aza-4-bora(IV)-s-indacene-8-ylmethyl]-1’-(5-carboxypentyl)-4,4’-bipyridinium
These compounds share similar redox properties but differ in their specific substituents, which can influence their reactivity and applications. The uniqueness of 4,4’-Bipyridinium,1-(5-carboxypentyl)-1’-methyl- lies in its specific combination of functional groups, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C17H22N2O2+2 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
6-[4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]hexanoic acid |
InChI |
InChI=1S/C17H21N2O2/c1-18-11-6-15(7-12-18)16-8-13-19(14-9-16)10-4-2-3-5-17(20)21/h6-9,11-14H,2-5,10H2,1H3/q+1/p+1 |
InChI Key |
CURUHVYNULZJAB-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


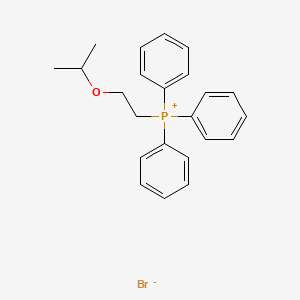
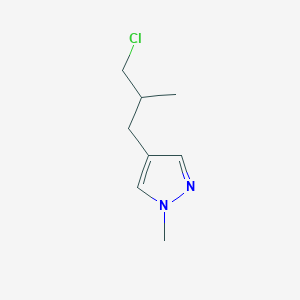
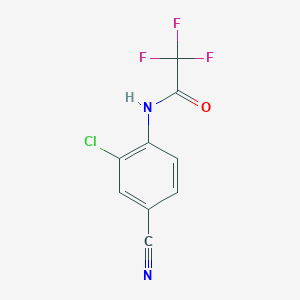
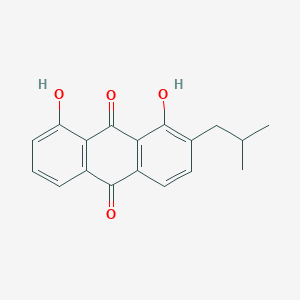

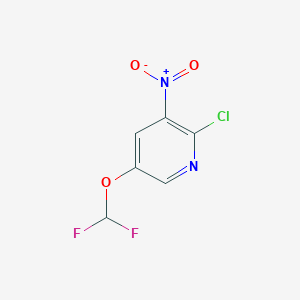
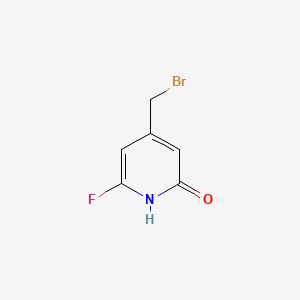
![2,6-Difluorobenzo[d]oxazole](/img/structure/B13144784.png)
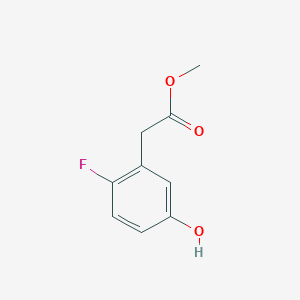
![5-Nitro-[3,4'-bipyridin]-6-amine](/img/structure/B13144801.png)
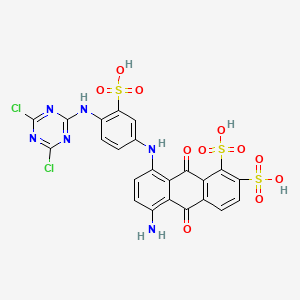
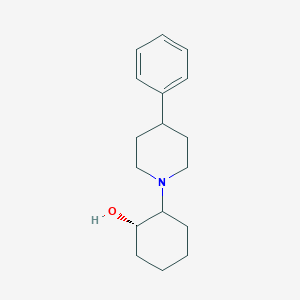
![7-Benzyl-4-(2-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13144813.png)
